molecular formula C34H28Br3N4NaO11S B114325 34-Sulfabastadin 13 CAS No. 152213-67-7

34-Sulfabastadin 13

Cat. No. B114325
M. Wt: 963.4 g/mol
InChI Key: AMJKRQGYYNSQMO-RMWMVNJESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

34-Sulfabastadin 13 is a chemical compound that belongs to the class of sulfonamide antibiotics. It is a potent inhibitor of bacterial growth and has been extensively studied for its antibacterial properties. The compound is derived from the natural product bastadin 13, which is isolated from the marine sponge Ianthella basta.

Mechanism Of Action

The mechanism of action of 34-Sulfabastadin 13 involves the inhibition of dihydropteroate synthase (DHPS), an enzyme that is involved in the biosynthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleotides and amino acids, which are required for bacterial growth and replication. By inhibiting DHPS, 34-Sulfabastadin 13 blocks the biosynthesis of folic acid, leading to the inhibition of bacterial growth.

Biochemical And Physiological Effects

The biochemical and physiological effects of 34-Sulfabastadin 13 are mainly related to its antibacterial properties. The compound has been shown to be effective against a wide range of bacteria, including multidrug-resistant strains. However, the compound has no significant effect on eukaryotic cells, indicating its selectivity for bacterial cells.

Advantages And Limitations For Lab Experiments

The advantages of using 34-Sulfabastadin 13 in lab experiments include its potent antibacterial properties, selectivity for bacterial cells, and ability to inhibit multidrug-resistant strains. The limitations of using 34-Sulfabastadin 13 in lab experiments include its potential toxicity to humans and the need for further optimization of the synthesis method to improve yield and purity.

Future Directions

There are several future directions for the research on 34-Sulfabastadin 13. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the compound's potential as a therapeutic agent for bacterial infections. Further studies are needed to investigate the pharmacokinetics and toxicity of 34-Sulfabastadin 13 in vivo. Additionally, the compound's potential as a lead compound for the development of novel antibacterial agents should be explored.

Synthesis Methods

The synthesis of 34-Sulfabastadin 13 involves several steps. The first step is the isolation of bastadin 13 from the marine sponge Ianthella basta. The isolated bastadin 13 is then subjected to sulfonation reaction to obtain the sulfonamide derivative, 34-Sulfabastadin 13. The synthesis of 34-Sulfabastadin 13 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

34-Sulfabastadin 13 has been extensively studied for its antibacterial properties. The compound has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The antibacterial activity of 34-Sulfabastadin 13 is attributed to its ability to inhibit the synthesis of dihydropteroate synthase (DHPS), an enzyme that is essential for the biosynthesis of folic acid in bacteria.

properties

CAS RN

152213-67-7

Product Name

34-Sulfabastadin 13

Molecular Formula

C34H28Br3N4NaO11S

Molecular Weight

963.4 g/mol

IUPAC Name

sodium;[(12E,25Z)-16,21,32-tribromo-4-hydroxy-12,25-bis(hydroxyimino)-11,26-dioxo-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaen-17-yl] sulfate

InChI

InChI=1S/C34H29Br3N4O11S.Na/c35-22-11-18-2-5-28(22)50-30-16-19(1-4-27(30)42)8-10-39-34(44)26(41-46)15-21-13-24(37)32(52-53(47,48)49)31(17-21)51-29-6-3-20(12-23(29)36)14-25(40-45)33(43)38-9-7-18;/h1-6,11-13,16-17,42,45-46H,7-10,14-15H2,(H,38,43)(H,39,44)(H,47,48,49);/q;+1/p-1/b40-25-,41-26+;

InChI Key

AMJKRQGYYNSQMO-RMWMVNJESA-M

Isomeric SMILES

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+]

SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+]

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+]

synonyms

34-sulfabastadin 13

Origin of Product

United States

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